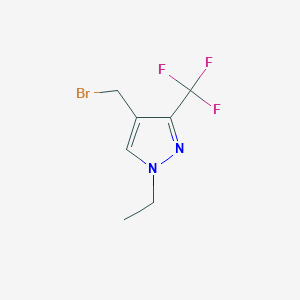

4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole

Vue d'ensemble

Description

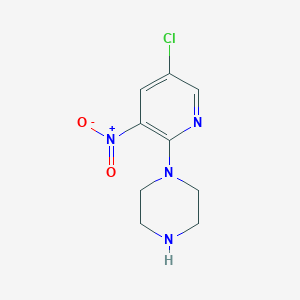

“4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole” is a chemical compound with the molecular formula C7H8BrF3N2 . It is a member of the pyrazole family, which are nitrogen-containing heterocyclic compounds . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for researchers across the world due to their wide spectrum of pharmacological activities . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole” consists of seven carbon atoms, eight hydrogen atoms, one bromine atom, three fluorine atoms, and two nitrogen atoms .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives have been extensively studied for their biological activities, including their role as antimicrobial agents. The trifluoromethyl group in 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole could potentially enhance the compound’s ability to interact with bacterial enzymes or receptors, leading to the development of new antimicrobial drugs .

Agriculture: Fungicides

Some pyrazole derivatives have shown moderate antifungal activities, which can be leveraged in the agricultural sector. The structural features of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole may be optimized to create fungicides that target specific plant pathogens, offering a way to protect crops from fungal infections .

Drug Discovery: Lead Compound Optimization

In drug discovery, the pyrazole core is often used as a scaffold for the development of lead compounds. The bromomethyl group in 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole offers a site for further chemical modifications, which can be exploited to enhance the pharmacokinetic and pharmacodynamic properties of potential drug candidates .

Green Chemistry: Sustainable Synthesis Methods

The synthesis of pyrazole derivatives, including 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole , can be optimized using green chemistry principles. This involves minimizing the use of hazardous substances and developing environmentally friendly synthesis routes .

Mécanisme D'action

Target of Action

Compounds like “4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its intended use .

Mode of Action

The compound might interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or van der Waals forces. The trifluoromethyl group, for instance, is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway, leading to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain metabolites .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

4-(bromomethyl)-1-ethyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJABSFXBZFNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)

![4-(3-methoxypropoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466105.png)

![1-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466110.png)

![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)

![5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1466116.png)

![4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid](/img/structure/B1466124.png)